(4-chloro-3-fluorophenyl)methanethiol
Description
(4-Chloro-3-fluorophenyl)methanethiol is an organosulfur compound characterized by a benzene ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position, with a methanethiol (–CH₂SH) group attached. The compound’s structure combines halogen substituents with a reactive thiol moiety, making it relevant in pharmaceutical, agrochemical, and materials science research.
Properties
CAS No. |
1509001-44-8 |
|---|---|
Molecular Formula |
C7H6ClFS |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-fluorophenyl)methanethiol typically involves the introduction of the thiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as (4-chloro-3-fluorophenyl)methyl halide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-fluorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding hydrocarbons
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(4-chloro-3-fluorophenyl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study thiol-dependent enzymes and redox processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-chloro-3-fluorophenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including redox regulation and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The reactivity and physicochemical properties of aryl methanethiols are heavily influenced by substituent patterns. Below is a comparative analysis with structurally related compounds:
| Compound | Substituents | Key Electronic Effects | Predicted Thiol Acidity (pKa) |
|---|---|---|---|
| (4-Chloro-3-fluorophenyl)methanethiol | 4-Cl, 3-F | Strong electron-withdrawing (meta/para), increased thiol acidity | ~6.5–7.5* |
| (3-Chlorophenyl)methanethiol | 3-Cl | Moderate electron-withdrawing (meta), moderate acidity | ~7.5–8.5* |
| (4-Fluorophenyl)methanethiol | 4-F | Weak electron-withdrawing (para), lower acidity | ~8.5–9.5* |
| Phenylmethanethiol | None | No electron withdrawal, lowest acidity | ~9.5–10.5 |
*Note: Predicted pKa values are extrapolated from substituent effects on thiol acidity .
The dual halogenation in this compound creates a synergistic electronic effect, lowering the thiol pKa compared to monosubstituted analogs. This enhances its nucleophilicity, making it more reactive in thiol-ene click chemistry or metal-binding applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
